molecular formula C6H2Cl3NO B1273096 5,6-dichloropyridine-3-carbonyl Chloride CAS No. 54127-29-6

5,6-dichloropyridine-3-carbonyl Chloride

Cat. No. B1273096
CAS RN: 54127-29-6
M. Wt: 210.4 g/mol
InChI Key: NZEAAWXZOUGYCH-UHFFFAOYSA-N
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Patent
US06133294

Procedure details

A mixture of 5,6-dichloronicotinic acid (5.2 g, 27 mmol) in thionyl chloride (50 mL) containing dimethylformamide (2 drops) was heated under reflux conditions for two hours; cooled and concentrated under reduced pressure to afford 5,6-dichloronicotinoyl chloride (5.6 g, 99%) as a yellow oil.
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([Cl:11])=[N:4][CH:5]=[C:6]([CH:10]=1)[C:7](O)=[O:8].S(Cl)([Cl:14])=O>CN(C)C=O>[Cl:1][C:2]1[C:3]([Cl:11])=[N:4][CH:5]=[C:6]([CH:10]=1)[C:7]([Cl:14])=[O:8]

Inputs

Step One
Name
Quantity
5.2 g
Type
reactant
Smiles
ClC=1C(=NC=C(C(=O)O)C1)Cl
Name
Quantity
50 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated under reflux conditions for two hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=NC=C(C(=O)Cl)C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 5.6 g
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.